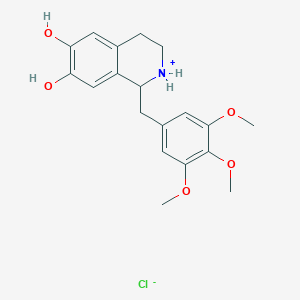
4-bromo-N-(pyridin-4-ylmethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N-(pyridin-4-ylmethyl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. It has been extensively studied for its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 4-bromo-N-(pyridin-4-ylmethyl)benzenesulfonamide involves its inhibition of certain enzymes. It has been found to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body. It has also been found to inhibit the activity of histone deacetylases, enzymes that play a crucial role in the regulation of gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-bromo-N-(pyridin-4-ylmethyl)benzenesulfonamide have been extensively studied. It has been found to have inhibitory effects on certain enzymes, leading to changes in the biochemical and physiological processes in the body. It has also been found to induce apoptosis in cancer cells, leading to the inhibition of tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-bromo-N-(pyridin-4-ylmethyl)benzenesulfonamide has several advantages and limitations for lab experiments. One of the advantages is its potential applications in drug development, as it has been found to have inhibitory effects on certain enzymes. However, one of the limitations is its potential toxicity, as it has been found to induce apoptosis in cancer cells.
Direcciones Futuras
There are several future directions for the study of 4-bromo-N-(pyridin-4-ylmethyl)benzenesulfonamide. One of the future directions is the further study of its potential applications in drug development, particularly in the development of anticancer drugs. Another future direction is the study of its potential toxicity, particularly in the development of drug delivery systems that can minimize its toxicity. Additionally, the study of its mechanism of action can provide insights into the regulation of biochemical and physiological processes in the body.
Métodos De Síntesis
The synthesis of 4-bromo-N-(pyridin-4-ylmethyl)benzenesulfonamide can be achieved through various methods. One of the commonly used methods involves the reaction between 4-bromo-N-(pyridin-4-ylmethyl)benzenesulfonyl chloride and ammonia in the presence of a catalyst. Another method involves the reaction between 4-bromo-N-(pyridin-4-ylmethyl)benzenesulfonyl chloride and sodium azide, followed by the reduction of the resulting azide compound with sodium borohydride.
Aplicaciones Científicas De Investigación
4-bromo-N-(pyridin-4-ylmethyl)benzenesulfonamide has been extensively studied for its potential applications in scientific research. It has been found to have inhibitory effects on certain enzymes, making it a potential candidate for drug development. It has also been studied for its potential applications in cancer treatment, as it has been found to induce apoptosis in cancer cells.
Propiedades
Fórmula molecular |
C12H11BrN2O2S |
|---|---|
Peso molecular |
327.2 g/mol |
Nombre IUPAC |
4-bromo-N-(pyridin-4-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C12H11BrN2O2S/c13-11-1-3-12(4-2-11)18(16,17)15-9-10-5-7-14-8-6-10/h1-8,15H,9H2 |
Clave InChI |
WIDCQNAWPWDOPX-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1S(=O)(=O)NCC2=CC=NC=C2)Br |
SMILES canónico |
C1=CC(=CC=C1S(=O)(=O)NCC2=CC=NC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[[[2-Hydroxy-1,1-di(hydroxymethyl)ethyl]imino]methyl]phenol](/img/structure/B231450.png)
![2-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)tetrahydro-3,4-furandiol](/img/structure/B231452.png)


![(3S,5S,10S,13R,14S,17R)-3-[(2R,5R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B231462.png)
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl] N-sulfooxyhex-5-enimidothioate](/img/structure/B231464.png)
![Hydrazinecarboxamide, 2-[3-(4-methoxyphenyl)-1-methyl-2-propenylidene]-](/img/structure/B231465.png)
![Dimethyl([(silylmethyl)silyl]methyl)silane](/img/structure/B231466.png)

